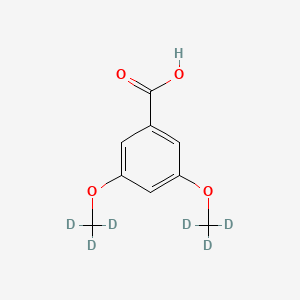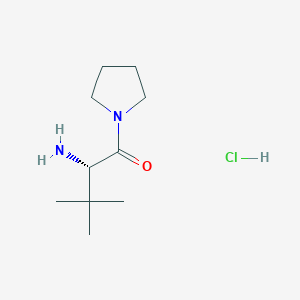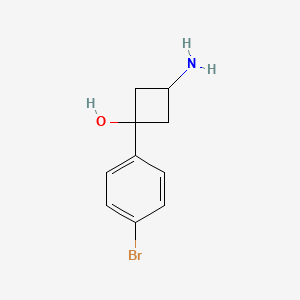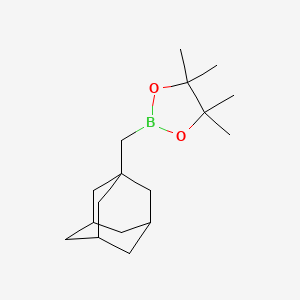
3,5-di(2H3)methoxybenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-di(2H3)methoxybenzoic acid: is a methoxybenzoic acid derivative where the benzoic acid is substituted by methoxy groups at positions 3 and 5. This compound is known for its role as a plant metabolite and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3,5-di(2H3)methoxybenzoic acid typically involves the nucleophilic substitution reaction of a precursor compound with sodium methylate in methanol under inert gas protection. The reaction temperature ranges from 80-150°C, and the reaction pressure is between 0.18-1.4 MPa. The resulting solution is then mixed with alkali metal hydroxide and water, followed by hydrolysis and acidification to obtain the final product .
Industrial Production Methods: Industrial production of methoxybenzoic acids, including 3,5-di(2H3)methoxybenzoic acid, often employs a one-pot process that is low in alkali consumption, environmentally friendly, and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-di(2H3)methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
3,5-di(2H3)methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound serves as a plant metabolite and is involved in metabolic reactions in plants.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,5-di(2H3)methoxybenzoic acid involves its interaction with molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may modulate gene expression and induce oxidative stress, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
- 3-methoxybenzoic acid
- 4-methoxybenzoic acid
- 3,4-dimethoxybenzoic acid
- 4-nitrobenzoic acid
Comparison: Compared to similar compounds, 3,5-di(2H3)methoxybenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For instance, the presence of methoxy groups at positions 3 and 5 enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions .
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
3,5-bis(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |
Clé InChI |
IWPZKOJSYQZABD-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(=O)O)OC([2H])([2H])[2H] |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)




![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)

![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
